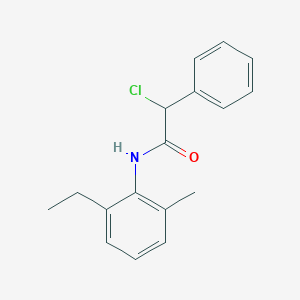

2-chloro-N-(2-ethyl-6-methylphenyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-3-13-11-7-8-12(2)16(13)19-17(20)15(18)14-9-5-4-6-10-14/h4-11,15H,3H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUORCJIBQFGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C(C2=CC=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)-2-phenylacetamide typically involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-ethyl-6-methylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical and physical properties.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and applications.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-chloro-N-(2-ethyl-6-methylphenyl)-2-phenylacetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-ethyl-6-methylphenyl)-2-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro group and the phenylacetamide moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with key analogs, including metolachlor, acetochlor, and transformation products (TPs) of S-metolachlor.

Key Observations :

Metabolic Pathways and Environmental Behavior

- Metabolism : Metolachlor undergoes O-demethylation to form 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-hydroxy-1-methylethyl)-acetamide (m/z 270 vs. parent m/z 284) . The phenyl-substituted compound may resist similar demethylation, leading to slower degradation and persistence in soil .

- Soil Retention : Metolachlor’s soil adsorption is influenced by its methoxy group; the phenyl analog’s higher lipophilicity may enhance binding to organic matter, prolonging residual activity but increasing contamination risks .

- Transformation Products : Structurally simplified TPs like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CAS 32428-71-0) are prioritized in environmental studies due to their prevalence and toxicity .

Biological Activity

2-chloro-N-(2-ethyl-6-methylphenyl)-2-phenylacetamide is a compound belonging to the class of chloroacetamides, which have garnered attention for their diverse biological activities, particularly in antimicrobial applications. This article synthesizes various research findings regarding the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with appropriate amines. Characterization techniques such as Infrared (IR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Numerous studies have reported on the antimicrobial efficacy of chloroacetamide derivatives, including this compound. The compound has demonstrated significant antibacterial and antifungal activities against various pathogens.

Antibacterial Activity

Antibacterial tests conducted using standard strains such as Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), and Staphylococcus aureus (ATCC 25923) have shown promising results. The minimum inhibitory concentration (MIC) values indicate strong activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 30 |

| Pseudomonas aeruginosa | 35 |

| Staphylococcus aureus | 36 |

The above table summarizes the inhibition zones measured in mm for various bacterial strains tested against the compound .

Antifungal Activity

In addition to its antibacterial properties, this compound has exhibited antifungal activity against species such as Candida sp. The compound's effectiveness was evaluated using agar diffusion techniques, where it displayed notable inhibition zones comparable to established antifungal agents like Amphotericin B .

The mechanisms underlying the antimicrobial effects of chloroacetamides are multifaceted. Research indicates that these compounds may disrupt microbial cell membranes, inhibit protein synthesis, or interfere with metabolic pathways essential for microbial survival. For instance, exposure to chloroacetanilides has been linked to protein misfolding and aggregation in bacterial cells, leading to decreased cellular function and viability .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of chloroacetamides:

- Antimicrobial Efficacy : A study documented the synthesis of various N-substituted chloroacetamides, including this compound, highlighting their broad-spectrum antimicrobial activity against multiple bacterial strains .

- Cellular Impact : Research indicated that brief exposure to chloroacetanilides can induce misfolding in proteins critical for cellular function, suggesting a novel mechanism by which these compounds exert their antimicrobial effects .

- Comparative Studies : Comparative analyses with other classes of compounds revealed that chloroacetamides often outperform traditional antibiotics in certain contexts, particularly against resistant strains of bacteria .

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(2-ethyl-6-methylphenyl)-2-phenylacetamide, and how are yields typically optimized?

Methodological Answer: The synthesis of chloroacetamide derivatives often involves multi-step reactions, including nucleophilic substitution and amide bond formation. For example, similar compounds like 2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide are synthesized via condensation of substituted anilines with chloroacetyl chloride under controlled conditions. Yield optimization requires adjusting parameters such as solvent polarity (e.g., dichloromethane or heptane), reaction temperature (typically 0–60°C), and stoichiometric ratios of reactants. Catalytic bases like potassium carbonate may enhance reaction efficiency by scavenging HCl byproducts . Statistical methods like Design of Experiments (DoE) can systematically identify optimal conditions, reducing trial-and-error approaches .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer: Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ and N-H bend at ~1500–1600 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural insights:

- ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and methyl/ethyl groups (δ 1.0–2.5 ppm).

- ¹³C NMR confirms carbonyl carbons (δ ~165–175 ppm) and chloroacetamide linkages.

Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS validates molecular weight and fragmentation patterns. Cross-referencing with PubChem data ensures accuracy .

Advanced Research Questions

Q. How can computational chemistry tools improve the design of novel derivatives with enhanced biological activity?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict electronic properties, reactivity, and binding affinities. For instance, reaction path search methods combined with molecular docking can simulate interactions with biological targets (e.g., enzymes or receptors). Tools like ICReDD integrate computational and experimental data to prioritize synthetic targets, reducing development time by 30–50% . Parameterization of substituent effects (e.g., chloro, ethyl, methyl groups) on lipophilicity (logP) and bioavailability further refines derivative design .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, solvent, cell lines). To resolve contradictions:

- Conduct dose-response curves under standardized protocols.

- Use orthogonal assays (e.g., antimicrobial disk diffusion vs. MIC assays) to confirm activity.

- Apply meta-analysis frameworks to harmonize data from disparate sources, accounting for variables like impurity levels (<95% purity skews bioactivity) .

Q. What strategies optimize reaction conditions for scale-up synthesis while minimizing byproducts?

Methodological Answer: Process intensification methods include:

- Membrane separation technologies to isolate intermediates and reduce side reactions .

- Flow chemistry systems for precise control of residence time and temperature.

- In situ monitoring (e.g., PAT tools like FTIR probes) to detect byproducts early.

Statistical optimization via Response Surface Methodology (RSM) identifies critical parameters (e.g., reagent concentration, mixing rate) for reproducibility .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in this compound class?

Methodological Answer: Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (e.g., Hammett σ constants, steric parameters) with biological endpoints. For example, chloro substituents at the 2-position of the phenyl ring enhance antifungal activity by increasing electrophilicity. Machine learning models (e.g., random forests) trained on PubChem datasets predict untested analogs with >80% accuracy .

Q. How can researchers validate the environmental stability of this compound under varying conditions?

Methodological Answer:

- Hydrolysis studies : Expose the compound to buffered solutions (pH 3–9) at 25–50°C, monitoring degradation via HPLC.

- Photostability tests : Use UV chambers (λ = 254–365 nm) to simulate sunlight exposure.

- Soil/water half-life assays : Employ OECD Guideline 307 to assess persistence. Computational tools like EPI Suite estimate biodegradability and ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.